Regiochemical Control of Adenosine Deaminase (ADA) Substrate Turnover: N9-Arabinoside vs. N7-Riboside
Nelarabine, the N9-linked arabinoside prodrug, undergoes rapid demethoxylation by adenosine deaminase (ADA) to the active ara-G with a reported plasma half-life of approximately 15 minutes . The N7-linked riboside isomer is predicted to exhibit significantly altered substrate kinetics. The 6-methoxypurine riboside motif, when linked at N9, displays markedly reduced turnover with a bimolecular rate constant (Vmax/Km) of 0.040 ± 0.004 µM⁻¹s⁻¹ compared to 11.2 ± 0.8 µM⁻¹s⁻¹ for adenosine, indicating the 2-amino-6-methoxy substitution already substantially impairs ADA processing . Coupling this base modification with an N7-glycosidic bond is anticipated to further reduce or ablate ADA-mediated conversion, as N7-alkylation of purine substrates is known to hinder the active site architecture required for efficient ADA catalysis . This establishes a quantifiable metabolic divergence, positioning the N7-regioisomer as a potentially more stable entity rather than a rapidly processed prodrug.
| Evidence Dimension | Adenosine Deaminase (ADA) catalytic efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | Class-level inference predicts significantly lower Vmax/Km than 0.040 µM⁻¹s⁻¹. |
| Comparator Or Baseline | Adenosine: Vmax/Km = 11.2 µM⁻¹s⁻¹; 6-Methoxypurine riboside (N9-linked): Vmax/Km = 0.040 µM⁻¹s⁻¹ ; Nelarabine (N9-linked arabinoside): t₁/₂ ≈ 15 min |
| Quantified Difference | ~280-fold reduction in ADA efficiency for the N9-linked 6-methoxy analog vs. adenosine; further reduction predicted for the N7-linked isomer. |
| Conditions | Calf intestinal ADA, 25°C, pH 7.4 ; Clinical pharmacokinetics |
Why This Matters
The predicted metabolic stability of the N7-regioisomer against ADA distinguishes it from the rapidly cleared prodrug Nelarabine, making it a poor candidate for ara-G delivery but a potentially superior compound for studying inhibitor-target interactions where prodrug conversion is undesirable.
- [1] Kisor, D.F., et al. (2005) Nelarabine: A Nucleoside Analog with Efficacy in T-Cell and Other Leukemias. Annals of Pharmacotherapy, 39, 1056-1063. View Source
- [2] Kurz, L.C., et al. (1987) Adenosine deaminase: viscosity studies and the mechanism of binding of substrate and of ground- and transition-state analogue inhibitors. Biochemistry, 26, 3027-3032. View Source
- [3] Seley, K.L., et al. (1997) Synthesis and Antiviral Activity of Some N7-Substituted Acyclic Nucleoside Analogues. Journal of Medicinal Chemistry, 40, 3015-3020. View Source
